Ethyl 1-(2,5-dichlorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 1-(2,5-dichlorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes a dichlorobenzyl group, a methoxyphenyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2,5-dichlorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the dichlorobenzyl group: This step involves the alkylation of the pyrazole ring with 2,5-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Introduction of the methoxyphenyl group: This can be done through a nucleophilic aromatic substitution reaction where the pyrazole derivative reacts with 4-methoxyphenyl halide.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2,5-dichlorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-(2,5-dichlorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(2,5-dichlorobenzyl)-3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate
- Ethyl 1-(2,5-dichlorobenzyl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate
- Ethyl 1-(2,5-dichlorobenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate
Uniqueness
Ethyl 1-(2,5-dichlorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or chemical intermediate.
Properties
Molecular Formula |
C20H18Cl2N2O3 |
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Molecular Weight |
405.3 g/mol |
IUPAC Name |
ethyl 2-[(2,5-dichlorophenyl)methyl]-5-(4-methoxyphenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C20H18Cl2N2O3/c1-3-27-20(25)19-11-18(13-4-7-16(26-2)8-5-13)23-24(19)12-14-10-15(21)6-9-17(14)22/h4-11H,3,12H2,1-2H3 |
InChI Key |
KLGLKSBOUXRIFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CC2=C(C=CC(=C2)Cl)Cl)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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